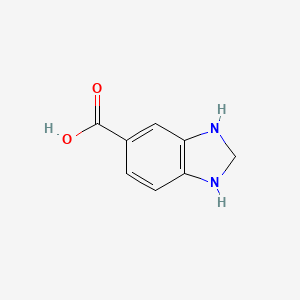

2,3-Dihydro-1H-benzimidazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Dihydro-1H-benzo[d]imidazole-5-carboxylic acid is a benzimidazole derivative known for its diverse chemical and biological properties. Benzimidazole compounds are heterocyclic aromatic organic compounds that play a significant role in various fields, including medicinal chemistry, due to their broad range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-benzo[d]imidazole-5-carboxylic acid typically involves the cyclization of o-phenylenediamine with carboxylic acid derivatives under acidic or basic conditions. One common method includes the reaction of o-phenylenediamine with formic acid or its derivatives, followed by cyclization to form the benzimidazole ring .

Industrial Production Methods: Industrial production methods often involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-benzo[d]imidazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include substituted benzimidazoles, oxo derivatives, and dihydro derivatives, which have various applications in medicinal chemistry and material science .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzimidazole derivatives, including 2,3-dihydro-1H-benzimidazole-5-carboxylic acid. For instance, compounds derived from this structure have shown promising results against various cancer cell lines. A study reported that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating their potential as effective anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities against a range of bacterial and fungal strains. Research indicates that derivatives of this compound possess significant antibacterial and antifungal properties. For example, compounds synthesized with this core structure showed minimum inhibitory concentrations (MIC) in the low micromolar range against several pathogenic microorganisms .

Biological Research Applications

Targeting Dihydrofolate Reductase

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of purines and is a target for antimicrobial drugs. Derivatives of this compound have been explored for their ability to inhibit DHFR, showcasing their potential in developing new antimicrobial agents .

Molecular Modeling Studies

Molecular modeling studies have been employed to understand the interactions between this compound derivatives and biological targets. These studies help in predicting the binding affinities and optimizing the chemical structures for enhanced biological activity .

Synthetic Applications

Organic Synthesis

The versatility of this compound as a building block in organic synthesis is noteworthy. It can be used to synthesize various complex molecules through reactions such as amidation and esterification. This property makes it valuable in the development of new materials and chemicals .

Catalytic Applications

Research has indicated that benzimidazole derivatives can act as catalysts in organic reactions, enhancing reaction rates and selectivity. The unique structural features of these compounds contribute to their effectiveness as catalysts in various synthetic pathways .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer activity of synthesized derivatives of this compound against HCT116 colorectal carcinoma cells. The results showed that certain compounds had IC50 values significantly lower than standard treatments, suggesting higher potency and selectivity towards cancer cells over normal cells .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of benzimidazole derivatives were tested against both Gram-positive and Gram-negative bacteria as well as fungal strains. The results indicated that some compounds exhibited remarkable antimicrobial activity with MIC values comparable to established antibiotics, highlighting their potential for therapeutic use .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA synthesis and repair.

Pathways Involved: It can inhibit the activity of enzymes like topoisomerases and kinases, leading to the disruption of cellular functions and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

- 1H-Benzimidazole-5-carboxylic acid

- 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid

- 6-(benzo[d][1,3]dioxol-5-yloxy)-2-substituted-5-fluoro-1H-benzo[d]imidazole

Comparison: 2,3-Dihydro-1H-benzo[d]imidazole-5-carbox

Biological Activity

2,3-Dihydro-1H-benzimidazole-5-carboxylic acid is a compound that belongs to the benzimidazole family known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8N2O3, with a molecular weight of approximately 180.17 g/mol. The compound features a benzodiazole structure that contributes to its reactivity and biological potential. The presence of the carboxylic acid group at the 5-position enhances its interactions with various biological targets.

Target Interactions

Research indicates that benzimidazole derivatives, including this compound, exhibit high affinity for multiple receptors and enzymes. Notably, they can inhibit topoisomerases, which are crucial for DNA replication in cancer cells . This inhibition is significant for anticancer applications.

Biochemical Pathways

The compound has been shown to influence several biochemical pathways:

- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress, which is beneficial in preventing cellular damage.

- Cell Proliferation and Apoptosis : By modulating signaling pathways related to cell growth and death, this compound can affect tumor progression .

- Enzyme Inhibition : It interacts with various enzymes, leading to altered metabolic pathways that can enhance or inhibit cellular functions.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that it can outperform standard antibiotics in certain assays .

Antiviral Effects

The compound has also demonstrated antiviral properties, particularly against RNA viruses. Its mechanism involves inhibiting viral RNA synthesis by blocking RNA polymerase II activity .

Anti-inflammatory and Analgesic Effects

Research suggests that this compound may possess anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases. Additionally, it has been explored for analgesic effects in animal models.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Anticancer Activity :

- Antimicrobial Efficacy :

- Antioxidant Activity Assessment :

Summary of Pharmacological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Antiviral | Inhibits viral RNA synthesis; active against RNA viruses |

| Antioxidant | Scavenges free radicals; reduces oxidative stress |

| Anti-inflammatory | Potential candidate for treating inflammation |

| Analgesic | Demonstrates pain-relieving properties in animal models |

Properties

CAS No. |

851669-20-0 |

|---|---|

Molecular Formula |

C8H8N2O2 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

2,3-dihydro-1H-benzimidazole-5-carboxylic acid |

InChI |

InChI=1S/C8H8N2O2/c11-8(12)5-1-2-6-7(3-5)10-4-9-6/h1-3,9-10H,4H2,(H,11,12) |

InChI Key |

WIIFZYZMLRVMIP-UHFFFAOYSA-N |

Canonical SMILES |

C1NC2=C(N1)C=C(C=C2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.